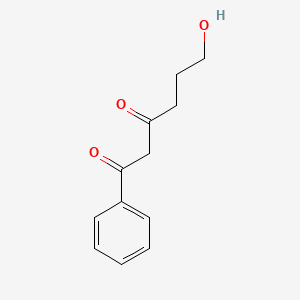
6-Hydroxy-1-phenylhexane-1,3-dione
Cat. No. B1621260
Key on ui cas rn:
23894-54-4
M. Wt: 206.24 g/mol
InChI Key: ABRRTHDEPSSYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05344992
Procedure details


60.0 g of acetophenone, 47.4 g of butyrolactone and 99.0 g of sodium methylate (30% solution in methanol) are reacted in the same manner as described in Example 8. After working up as described in Example 8, the product precipitates from the mother solution after several hours. The precipitate is isolated by filtration, washed with water and dried to constant weight under vacuum at ca. 30° C.


Name
sodium methylate
Quantity
99 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:10]1(=[O:15])[O:14][CH2:13][CH2:12][CH2:11]1.C[O-].[Na+]>>[OH:15][CH2:10][CH2:11][CH2:12][C:13](=[O:14])[CH2:2][C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
47.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
|
Name
|
sodium methylate
|
|
Quantity
|
99 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitates from the mother solution after several hours
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight under vacuum at ca. 30° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCCC(CC(=O)C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
